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Compound of Interest

Compound Name: Sodium aluminosilicate Violet
CAS No.: 12769-96-9
Cat. No.: B576633
Get Quote
. J

Application Note: Structural Characterization of Sodium Aluminosilicate Violet (Ultramarine
Violet) via Powder Neutron Diffraction

Executive Summary

This guide details the protocol for the structural refinement of Sodium Aluminosilicate Violet
(C.1. Pigment Violet 15) using Powder Neutron Diffraction (PND). Unlike X-ray diffraction
(XRD), which is limited by the isoelectronic nature of

and

and the low scattering power of light elements, PND utilizes nuclear scattering lengths to
resolve oxygen positions and guest chromophores (

) within the sodalite

-cages. This protocol emphasizes a Joint Rietveld Refinement strategy (PND + XRD) as the
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gold standard for validating Al/Si ordering and defining the disordered sulfur radical anions
responsible for the violet hue.

Scientific Background & Rationale
The Material: Ultramarine Violet

Ultramarine Violet is a lattice-host pigment derived from the sodalite structure (

o Framework: A cubic aluminosilicate framework (Space Group

or
) consisting of corner-sharing
and

tetrahedra forming

-cages.

o Chromophore: The violet color arises from the modification of the Ultramarine Blue
precursor, typically resulting in a mixture of sulfur radical anions (

and
) trapped within the cages.

e The Challenge: The sulfur species and charge-balancing sodium ions are dynamically or
statically disordered, making them "invisible" or "smeared" in standard XRD due to low
electron density contrast.

Why Neutron Diffraction?

The primary justification for PND lies in the Fermi pseudo-potential of the nuclei. While X-ray

scattering scales with atomic number (

), neutron scattering lengths (

) are random isotopes properties.
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Table 1: Scattering Contrast: X-ray vs. Neutron

X-ray Neutron
o t | Scattering Scattering Role in
emen on
Power ( Length ( Analysis
) » fm)
Silicon 10 (Isoelectronic)  4.15 Framework T-site
Aluminum 10 (Isoelectronic)  3.45 Framework T-site
High Contrast
Oxygen 10 5.80 (Defines bond
lengths)
Chromophore
(Weak but
Sulfur 16 2.85 o
distinct from
Si/Al)
Cation
Sodium 10 3.63 (distinguishable
from O)

e Critical Insight: While

and
are similar, the strong scattering of Oxygen (

fm) allows PND to precisely determine Oxygen coordinates. This precision enables the
calculation of T-O bond lengths (

VS.

), which is the only reliable method to determine Al/Si ordering in these frameworks.

Experimental Protocol
Sample Preparation
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o Purity Check: Verify phase purity via standard XRD to ensure no unreacted kaolin or quartz

remains.

o Dehydration (CRITICAL): Ultramarines are zeolitic and adsorb water. Hydrogen has a
massive incoherent scattering cross-section (

barns) which creates high background noise in PND.

o Step 1: Dry powder at 120°C for 24 hours under vacuum.
o Step 2: Handle in a glovebox (Ar or
atmosphere) to prevent re-adsorption.

e Containment: Load ~2-5 grams of powder into a Vanadium canister. Vanadium is used
because its coherent scattering length is near zero (

fm), making the container "transparent” to the diffraction pattern.

Data Collection Strategy

e Instrument Type: High-Resolution Powder Diffractometer (e.g., D2B at ILL, HRPD at ISIS, or
BT-1 at NIST).

e Wavelength/Mode:
o Constant Wavelength (CW): Select

for general structure. If resolving magnetic scattering (rare for these temps) or large d-
spacing, use higher

o Time-of-Flight (TOF): Ideal for high resolution at low d-spacing (high
), essential for resolving the subtle splitting of T-site peaks.
o Temperature: Collect data at low temperature (10 K - 50 K) using a cryostat.

o Reason: Reduces thermal vibration parameters (
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), sharpening high-angle peaks and "freezing" the motion of the rattling sulfur chains to

allow for better structural modeling.

Data Analysis: The Joint Refinement Workflow

The complexity of Ultramarine Violet requires a Joint Rietveld Refinement (simultaneously

fitting XRD and PND data).

The Refinement Logic (Graphviz)
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Input Data:

1. Synchrotron XRD (High Q)
2. Neutron TOF (High d-spacing)

Initial Model:
Space Group 1-43m
Sodalite Cage Framework

l

Step 1: Le Bail Fit
Refine Lattice Parameters & Zero Point

l

Step 2: Framework Refinement
Fix Occupancies, Refine T-site coordinates
(Use Neutron for Oxygen positions)

nvalid (Constraints needed)

Check Bond Lengths:
Al-O~1.74A
Si-O~1.61A

Step 3: Guest Species Modeling
Locate S3-/S4- and Na+
(Use Difference Fourier Maps)

Handle Disorder:
Model Sulfur as Rigid Body
or Split Sites (Partial Occ)

Final Output:
1. Al/Si Ordering Ratio

2. Sulfur Species Geometry
3. Cation Distribution

Click to download full resolution via product page
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Figure 1: Joint Rietveld Refinement Strategy for Ultramarine Pigments. This logic flow ensures
framework stability before attempting to model the disordered chromophores.

Step-by-Step Refinement Protocol

o Scale and Background: Refine the scale factors for both datasets independently. Use a
Chebyshev polynomial for background, paying attention to the "hump" in neutron data
caused by any residual amorphous silica or incoherent hydrogen scattering.

o Lattice Parameters: Refine

(cubic cell edge, approx 9.1

). Note that Ultramarine Violet often has a slightly expanded cell compared to the Blue form
due to the larger

species.

o Framework (The T-Sites):
o Place Si and Al at the T-sites (
in
)-

o Constraint: Apply Loewenstein’s Rule (Al-O-Al bonds are forbidden). If the Si:Al ratio is
1:1, strict alternation is expected.

o Validation: Refine Oxygen coordinates freely using the Neutron dataset. Calculate T-O
distances. If the average T-O distance is ~1.67

, the site is a mixed Si/Al. If distinct sites resolve to 1.61
and 1.74

, ordering is present.
e The Chromophore (The "Rattle"):

o The sulfur species (
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) occupy the center of the cage (
site) but are disordered.

o Technique: Use Difference Fourier Maps (

) to find residual nuclear density inside the cage.

o Modeling: You will likely see a "blob" of density. Model this as a Rigid Body (e.g., a triangle
for

or a bent chain for

) and allow it to rotate/tumble, or use Split Sites (e.g., placing S at
or

sites with partial occupancy summing to the total sulfur content).

o Note: The violet color suggests a higher population of

species or variations in the

environment compared to the blue pigment.

Expected Results & Interpretation

Table 2: Diagnostic Structural Parameters
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Parameter Expected Value Interpretation

Expansion vs. Blue (

Cell Parameter ( 9.10 - 9.14 ) indicates larger guest species

) (
).

1.66-1.68 Indicates disordered Al/Si

T-O Bond Length
(average of 1.61 and 1.74).

(Avg)
Defines the chromophore
Sulfur Occupancy Total S ~ 2-3 per cell )
density.
Critical for stability; Na
23-2.6

Na-O Distance coordinates with framework

oxygens and sulfur.

Common Pitfall: The "False" Disorder

Researchers often mistake static disorder (random orientation of S-chains) for thermal
vibration.

e Check: If the thermal parameter (

) of Sulfur is massive (> 5-10

), your model is wrong. You need to split the site (multisite disorder) rather than just letting
the atom vibrate violently.
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o To cite this document: BenchChem. [Powder neutron diffraction analysis of "Sodium
aluminosilicate Violet"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576633/docs#powder-neutron-diffraction-analysis-of-
sodium-aluminosilicate-violet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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